4-(4-Fluorophenyl)piperidine hydrochloride
Overview
Description
4-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring. This compound is known for its applications in pharmaceutical research and is often used as an intermediate in the synthesis of various drugs .
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorophenyl)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease .
Mode of Action
It is believed to interact with its target, beta-secretase 1, potentially inhibiting its activity . This interaction could result in a decrease in the production of beta-amyloid peptide .
Biochemical Pathways
Given its target, it may influence the amyloidogenic pathway , which is involved in the production of beta-amyloid peptide .
Result of Action
Given its potential inhibitory effect on beta-secretase 1, it may lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of diseases characterized by the accumulation of this peptide, such as Alzheimer’s disease .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase Additionally, this compound can bind to specific receptors in the brain, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of ion channels and receptors, altering the excitability of the cells . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters . Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways . These interactions can result in changes in gene expression and cellular function, contributing to its potential therapeutic effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on neurotransmitter levels and behavior . At higher doses, toxic or adverse effects can occur, such as neurotoxicity and alterations in cardiovascular function . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites can then be further processed and excreted from the body. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the brain, where it can exert its effects on neuronal function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine under specific conditions. One common method includes the use of a solvent like methylene chloride and a base such as sodium hydroxide to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: Used to modify the compound’s structure by adding hydrogen atoms.
Substitution: Commonly involves replacing the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
4-(4-Fluorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies related to neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)piperidine hydrochloride
- 4-(4-Fluorobenzyl)piperidine hydrochloride
- 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride
Uniqueness
4-(4-Fluorophenyl)piperidine hydrochloride is unique due to its specific fluorine substitution on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research for developing new therapeutic agents .
Properties
IUPAC Name |
4-(4-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPIXXSCUKTFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986186 | |
Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6716-98-9 | |
Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluoro-phenyl)-piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-(4-Fluorophenyl)piperidine hydrochloride in treating conditions like anoxia and ischemia?
A: While the abstract [] mentions that compounds containing the 4-(4-Fluorophenyl)piperidine structure exhibit selective calcium overload blocking activity in cerebral cells, the specific mechanism of action for this compound is not detailed. Further research would be needed to elucidate the precise molecular interactions and downstream effects responsible for its therapeutic potential in conditions like anoxia, ischemia, hemicrania, and epilepsia.
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